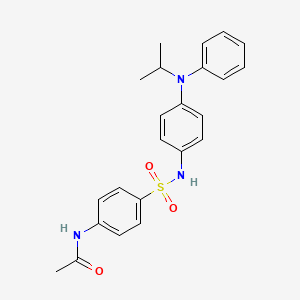

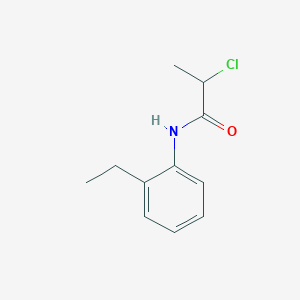

N-(4-(((4-((异丙基)苯基氨基)苯基)氨基)磺酰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide" is a complex organic molecule that likely contains a sulfonamide group, which is a common feature in many medicinal compounds due to their potential biological activities. Sulfonamides are known to be versatile in chemical synthesis and can be incorporated into various molecular frameworks, as seen in the synthesis of acridine sulfonamide compounds with inhibitory activity against carbonic anhydrase isoforms .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies. For instance, N-acylaminoalkyl sulfones can be synthesized from N-acyl-α-amino acids or N-alkylamides through a two-pot transformation involving electrochemical α-methoxylation and reaction with sodium aryl sulfinates . Additionally, N-(1-Arylsulfonyl-1-alkenyl)formamides can be obtained by reacting potassium arylsulfonylisocyanomethanides with carbonyl compounds, which upon hydrolysis yield carboxylic acids with an additional carbon atom . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be studied using density functional theory (DFT). For example, the molecule N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT, and its vibrational frequency and potential energy distribution were calculated and compared with experimental data. The reactivity nature of the molecule was characterized by local reactivity descriptors, natural bond orbital analysis, and frontier molecular orbital analysis . Such computational methods could be applied to analyze the molecular structure of "N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide".

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For instance, vinyl sulfones like (E)-N-Isopropyl-5-tosyl-4-pentenamide can react with n-butyllithium and aldehydes to afford stereoselectively hydroxyhexadienamides . N-(Arylsulfonyloxy)phthalimides can undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement to yield different products . These reactions demonstrate the chemical versatility of sulfonamide derivatives, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. For example, the electronic properties such as HOMO-LUMO gaps, UV-Vis spectra, and MEP maps can be studied using DFT and TD-DFT methods to understand the solvation effects on the compound . The inhibitory nature of sulfonamide compounds against various enzymes, as seen in the inhibition of carbonic anhydrase isoforms by acridine sulfonamide derivatives, is also a significant chemical property that can be analyzed .

科学研究应用

抗癌特性

- 合成与抗癌活性评价:一项研究重点关注合成含有苯基氨基磺酰基部分的 1,4-萘醌衍生物,该衍生物对各种人类癌细胞系表现出有效的细胞毒活性,表明具有作为抗癌剂的潜力。这些化合物在正常人肾细胞中显示出低毒性,并在 MCF-7 细胞中诱导凋亡 (Ravichandiran 等人,2019)。

抗菌活性

- 合成与抗菌活性:对 N-(4-(4-乙酰苯氧基)苯基)-2-甲基-5-硝基苯磺酰胺及其相关化合物的衍生物的研究证明了对包括枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和伤寒沙门氏菌在内的各种物种的显着的抗菌活性,表明它们在抗菌应用中的潜力 (Patel 等人,2011;Patel 等人,2012)。

光化学行为

- 光化学研究中的荧光增强:一项研究调查了 4-氨基芪的衍生物的光化学行为,包括具有 N-苯基取代的化合物,这些化合物表现出增强的荧光和低光异构化量子产率。这表明在需要特定光化学性质的领域中的应用 (Yang 等人,2002)。

新型化合物的合成

- 新型化合物的设计与合成:多项研究专注于合成含有 4-[(4-溴苯基)磺酰基]苯基部分的新型化合物。对这些化合物进行了各种性质的测试,如抗菌作用、抗氧化活性和毒性,在开发新型抗菌剂方面显示出有希望的潜力 (Apostol 等人,2022)。

化学合成与表征

- 各种研究详细介绍了与 N-(4-(((4-((异丙基)苯基氨基)苯基)氨基)磺酰基)苯基)乙酰胺相关的化合物的合成、表征和结构研究,表明它们在化学研究和开发中的广泛用途 (Salehi 等人,2016;Sharafi-kolkeshvandi 等人,2016;Mehdipour‐Ataei 等人,2004)。

作用机制

属性

IUPAC Name |

N-[4-[[4-(N-propan-2-ylanilino)phenyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-17(2)26(21-7-5-4-6-8-21)22-13-9-20(10-14-22)25-30(28,29)23-15-11-19(12-16-23)24-18(3)27/h4-17,25H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNLBNJYSANHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)